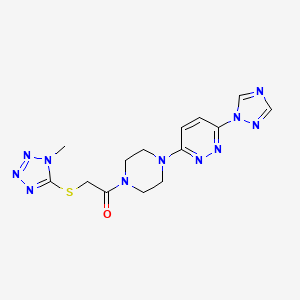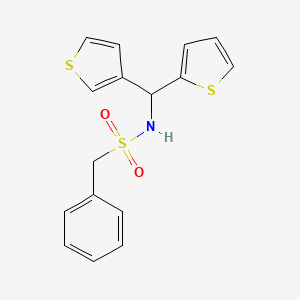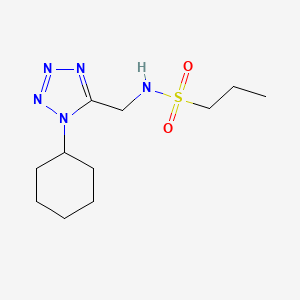
6-Fluorosulfonyloxyquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters .Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes, including the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .科学的研究の応用
1. Pharmacology and Veterinary Applications
The fluoroquinolones are a significant class of synthetic antimicrobial agents that include compounds with a fluorine molecule at the 6-position of the basic quinolone nucleus. Their structure-activity relationship, pharmacokinetics, and clinical uses in veterinary medicine have been extensively studied. These studies emphasize the diversity in the physicochemical properties, pharmacokinetic characteristics, and microbial activities of fluoroquinolones, despite their basic structural similarities. The research also explores the mechanisms associated with microbial resistance development and strategies for fluoroquinolone dose optimization in animals (Martinez, McDermott, & Walker, 2006).
2. Antibacterial Activity and Resistance
The emergence of resistance to fluoroquinolones, following their broad use, primarily involves chromosomal mutations in genes encoding the drugs' target enzymes and in genes affecting the expression of diffusion channels in the outer membrane and multidrug-resistance efflux systems. This research has documented resistance development in various bacterial species, highlighting the need for monitoring resistance patterns, especially with the increasing use of fluoroquinolones for treating respiratory tract infections (Hooper, 2001).
3. Environmental Impact and Degradation
The environmental impact of fluoroquinolones, their persistence, and degradation pathways in water systems have been a subject of research due to their extensive use in human and veterinary medicine. Studies on the activation processes for degrading fluoroquinolones, such as levofloxacin, using advanced oxidation processes, highlight innovative methods for mitigating environmental contamination. These processes demonstrate significant degradation and defluorination efficiencies, offering insights into potential environmental remediation strategies (Zhong et al., 2021).
4. Analytical Methods for Detection and Quantification
Developing sensitive and rapid analytical methods for detecting fluoroquinolone residues in various matrices, including aquatic environments and food products, is crucial for public health and environmental protection. Research in this area focuses on solid-phase extraction and liquid chromatography coupled with fluorescence detection or tandem mass spectrometry, aiming to achieve high recovery rates and precise quantification of fluoroquinolone concentrations in complex samples (Golet, Alder, Hartmann, Ternes, & Giger, 2001).
作用機序
Target of action
Quinoxalines and sulfonamides have different targets. Quinoxalines, particularly fluoroquinolones, target bacterial enzymes DNA gyrase and DNA topoisomerase IV . Sulfonamides, on the other hand, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of action
Fluoroquinolones stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death . Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the production of dihydropteroic acid, a precursor of folic acid .
Biochemical pathways
The action of fluoroquinolones affects the DNA replication pathway in bacteria . Sulfonamides affect the folate synthesis pathway .
Pharmacokinetics
The pharmacokinetics of a compound depends on its specific chemical structure and properties. Fluoroquinolones generally have good bioavailability and are excreted mainly through the kidneys . Sulfonamides also generally have good oral bioavailability and are also primarily excreted by the kidneys .
Result of action
The result of the action of fluoroquinolones is the death of bacterial cells due to the disruption of DNA replication . Sulfonamides inhibit the growth of bacteria by preventing the synthesis of folic acid, which is necessary for the bacteria to grow and reproduce .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-fluorosulfonyloxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3S/c9-15(12,13)14-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBRCSUAPMWVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2580832.png)
![[4-[(2-Fluorophenyl)methoxy]phenyl]methanamine](/img/structure/B2580833.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2580835.png)
![Ethyl 1-[7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2580836.png)
![methyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2580838.png)

![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2580844.png)
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2580846.png)

![1-[4-(6,8-Dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2580848.png)
![2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2580849.png)

![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)